molecular formula C15H10N4O B11036962 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol

Cat. No.: B11036962
M. Wt: 262.27 g/mol
InChI Key: TZZDJRRENNQBOX-UHFFFAOYSA-N
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Description

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is a complex heterocyclic compound that belongs to the family of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant impact in medicinal chemistry and material science due to their unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol typically involves the condensation of pyrazolo[3,4-b]pyridine with various biselectrophilic reagents . One common method involves the reaction of ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate with hydrazine hydrate in ethanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Phenylpyrazolo[3,4-d]pyrimidine

Uniqueness

3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol is unique due to its specific structural configuration, which combines the properties of pyrazole, pyridine, and pyrimidine rings.

Properties

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C15H10N4O/c20-15-12-8-17-14-11(10-4-2-1-3-5-10)9-18-19(14)13(12)6-7-16-15/h1-9H,(H,16,20)

InChI Key

TZZDJRRENNQBOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CNC4=O

Origin of Product

United States

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